Cas no 22952-20-1 (5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione)

5-Nitro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione is a nitro-substituted benzothiazole derivative characterized by its sulfonyl functional group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmacologically active molecules or specialty chemicals. The nitro group enhances reactivity, facilitating further functionalization, while the cyclic sulfonamide structure contributes to stability. Its well-defined molecular architecture makes it suitable for applications requiring precise chemical modifications. The compound's properties may be leveraged in drug discovery, agrochemical research, or materials science, where controlled reactivity and structural specificity are critical. Handling requires standard safety precautions for nitroaromatic compounds.
5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione structure
22952-20-1 structure
Product Name:5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
CAS No:22952-20-1
MF:C7H4N2O5S
MW:228.182060241699
MDL:MFCD09842513
CID:288630
PubChem ID:338777
Update Time:2025-06-14

5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisothiazol-3(2H)-one,5-nitro-, 1,1-dioxide
    • 5-nitro-1,1-dioxo-1,2-benzothiazol-3-one
    • 5-nitro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
    • 5-nitrosaccharine
    • AC1L7OJ4
    • NSC362813
    • SureCN5490683
    • E?,2-benzothiazole-1,1,3-trione
    • 5-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
    • CS-0109752
    • AKOS027196373
    • 1,2-BENZISOTHIAZOL-3(2H)-ONE, 5-NITRO, 1,1-DIOXIDE
    • Z979741338
    • NSC-362813
    • EN300-62586
    • 5-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
    • 5-Nitrobenzo[d]isothiazol-3(2H)-one1,1-dioxide
    • NSC 362813
    • DTXSID30320647
    • H11119
    • MFCD09842513
    • 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide
    • 22952-20-1
    • 5-nitro-2,3-dihydro-1
    • 5-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
    • 5-nitro-1, 1-dioxo-1, 2-benzothiazol-3-one
    • SCHEMBL5490683
    • 5-NITRO-2H-1??,2-BENZOTHIAZOLE-1,1,3-TRIONE
    • 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
    • MDL: MFCD09842513
    • Inchi: 1S/C7H4N2O5S/c10-7-5-3-4(9(11)12)1-2-6(5)15(13,14)8-7/h1-3H,(H,8,10)
    • InChI Key: KABUZPWVPGUDIR-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC(=CC=2C(N1)=O)[N+](=O)[O-])(=O)=O

Computed Properties

  • Exact Mass: 227.98412
  • Monoisotopic Mass: 227.984
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 117Ų

Experimental Properties

  • Density: 1.762
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.662
  • PSA: 106.38
  • LogP: 1.95970

5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Pricemore >>

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5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Suppliers

Amadis Chemical Company Limited
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(CAS:22952-20-1)5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Order Number:A1151126
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:14
Price ($):210.0/566.0
Email:sales@amadischem.com

Additional information on 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Recent Advances in the Study of 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS: 22952-20-1)

The compound 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS: 22952-20-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique benzothiazole core and nitro functional group, has shown promising potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key findings in recent research is the compound's ability to act as a potent inhibitor of specific enzymatic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione effectively inhibits the activity of certain kinases involved in inflammatory responses. This inhibition was achieved through a covalent modification of the kinase active site, suggesting a potential application in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, recent investigations have highlighted the compound's antimicrobial efficacy. A study conducted by researchers at the University of Cambridge in 2024 revealed that 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism of action involves disruption of bacterial cell wall synthesis, making it a promising candidate for the development of novel antibiotics.

Another area of interest is the compound's potential in oncology. Preliminary data from a 2024 study in Cancer Research indicated that 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione induces apoptosis in certain cancer cell lines by activating the intrinsic mitochondrial pathway. The study also noted that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, a property that could reduce side effects in potential therapeutic applications. Further research is underway to explore its efficacy in combination with existing chemotherapeutic agents.

The synthesis and optimization of 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione have also been a focus of recent research. A 2023 publication in Organic Letters detailed a novel, high-yield synthetic route that improves the scalability and cost-effectiveness of production. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.

Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further investigation to determine its suitability for clinical use. Additionally, more comprehensive toxicological studies are needed to assess its safety profile. Researchers are currently addressing these gaps through in vivo studies and advanced computational modeling techniques.

In conclusion, 5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS: 22952-20-1) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its diverse therapeutic potential, coupled with recent advancements in synthesis and mechanistic understanding, positions it as a compelling candidate for further development. Future research should focus on optimizing its pharmacological properties and advancing it through the drug development pipeline to realize its full therapeutic potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22952-20-1)5-Nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
A1151126
Purity:99%/99%
Quantity:250mg/1g
Price ($):210.0/566.0
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